An In-depth Technical Guide to (R)-1-(3-Bromophenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (R)-1-(3-Bromophenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Bromophenyl)ethanol is a chiral aromatic alcohol that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique structural features, namely the stereogenic carbinol center and the synthetically versatile bromophenyl moiety, render it a valuable building block for the construction of complex, high-value molecules. This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and key applications of (R)-1-(3-Bromophenyl)ethanol, with a particular focus on its role as a critical intermediate in the development of novel therapeutics. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
(R)-1-(3-Bromophenyl)ethanol is a clear, colorless liquid at room temperature.[1] Its molecular structure and key properties are summarized in the table below. The presence of the bromine atom and the hydroxyl group significantly influences its reactivity and physical characteristics, such as its boiling point and solubility.[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| CAS Number | 134615-24-0 | [1] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 264 °C | [1] |
| Density | 1.470 g/cm³ | [1] |
| Refractive Index | n²⁰/D 1.573 | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (t, J=1.8 Hz, 1H), 7.33 (dt, J=7.8, 1.3 Hz, 1H), 7.18 (t, J=7.8 Hz, 1H), 7.11 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 4.88 (q, J=6.5 Hz, 1H), 2.05 (s, 1H, -OH), 1.45 (d, J=6.5 Hz, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.9, 130.4, 129.9, 128.9, 124.0, 122.5, 70.0, 25.2 |
Stereoselective Synthesis: A Gateway to Enantiopurity
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient methods for the asymmetric synthesis of (R)-1-(3-Bromophenyl)ethanol is of paramount importance. The primary strategy involves the enantioselective reduction of the prochiral ketone, 3'-bromoacetophenone.
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral alcohols.[3][4] Whole-cell biotransformations utilizing various microorganisms, such as Aspergillus niger and Rhodococcus erythropolis, have demonstrated excellent enantioselectivity in the reduction of 3'-bromoacetophenone to (R)-1-(3-Bromophenyl)ethanol.[5] These enzymatic reductions often proceed with high conversion rates and enantiomeric excesses (e.e.) exceeding 99%.[5]
The causality behind this experimental choice lies in the inherent stereospecificity of the ketoreductase enzymes present in these microorganisms. These enzymes create a chiral active site that preferentially binds the substrate in an orientation leading to hydride delivery to one specific face of the carbonyl group, thus dictating the stereochemical outcome of the product. This method is self-validating as the enzymatic machinery ensures a high degree of enantiopurity.
Caption: Generalized Mitsunobu reaction of (R)-1-(3-Bromophenyl)ethanol.
Reactions of the Aryl Bromide
The bromine atom on the phenyl ring serves as a handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prime example, enabling the formation of a new C-C bond by reacting the aryl bromide with a boronic acid or ester. [6]This reaction is instrumental in building the complex molecular architectures often found in active pharmaceutical ingredients (APIs).
Application in Drug Development: The Case of ORM-12741
A compelling example of the utility of (R)-1-(3-Bromophenyl)ethanol in drug discovery is its role as a key intermediate in the synthesis of ORM-12741 , a potent and selective α2C-adrenoceptor antagonist that has been investigated for the treatment of Alzheimer's disease. [7] The synthesis of a key fragment of ORM-12741 involves a Mitsunobu reaction where (R)-1-(3-Bromophenyl)ethanol is coupled with a substituted phenol, leading to the formation of a chiral ether with inverted stereochemistry at the benzylic position. This step is critical for establishing the correct three-dimensional structure of the final drug molecule, which is essential for its biological activity.
Caption: Synthetic pathway to ORM-12741 highlighting the role of (R)-1-(3-Bromophenyl)ethanol.
Experimental Protocol: Asymmetric Reduction of 3'-Bromoacetophenone
This protocol is adapted from a representative biocatalytic reduction method and is intended for research purposes.
Materials:
-
3'-Bromoacetophenone
-
Glucose
-
Yeast extract
-
Phosphate buffer (pH 7.0)
-
Whole cells of a suitable microorganism (e.g., Aspergillus niger)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Incubator shaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Culture Preparation: Prepare a seed culture of the selected microorganism in a suitable growth medium (e.g., YPD broth) and incubate at 30 °C with shaking until the mid-logarithmic growth phase is reached.
-
Bioreduction: In a sterile Erlenmeyer flask, combine the phosphate buffer, glucose (as a co-substrate for cofactor regeneration), and the microbial cell culture.
-
Substrate Addition: Add 3'-bromoacetophenone to the reaction mixture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to improve solubility.
-
Incubation: Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: After the reaction is complete, centrifuge the mixture to separate the cells.
-
Extraction: Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure (R)-1-(3-Bromophenyl)ethanol.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Safety and Handling
(R)-1-(3-Bromophenyl)ethanol should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. [8]Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(R)-1-(3-Bromophenyl)ethanol is a chiral building block of significant value to the research and drug development community. Its efficient and highly stereoselective synthesis, coupled with the versatile reactivity of its hydroxyl and aryl bromide functionalities, makes it an indispensable tool for the construction of complex and biologically active molecules. The successful application of this intermediate in the synthesis of the Alzheimer's disease candidate ORM-12741 underscores its importance in modern medicinal chemistry. This guide provides a solid foundation for understanding and utilizing (R)-1-(3-Bromophenyl)ethanol in a research and development setting.
References
-
1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem. [Link]
- Huisman, G. W., & Liang, J. (2010). Process development of ketoreductases for the synthesis of chiral alcohols. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 235-258). CRC Press.
- Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to chiral alcohols. Biotechnology advances, 30(6), 1279-1288.
- Kurbanoglu, N. I., Kurbanoglu, E. B., & Tasal, I. (2015). Asymmetric reduction of some prochiral ketones by using whole cells of Aspergillus niger. Journal of the Serbian Chemical Society, 80(9), 1133-1140.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
- Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and related reactions: advances and applications. Chemical reviews, 109(6), 2551-2651.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Rinne, J. O., et al. (2016). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Translational and clinical pharmacology, 24(4), 109-116.
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
